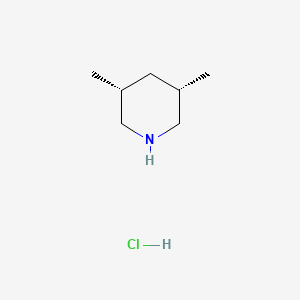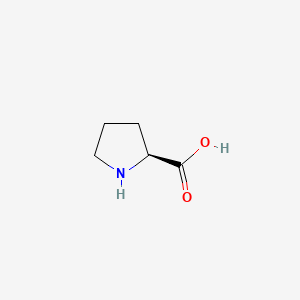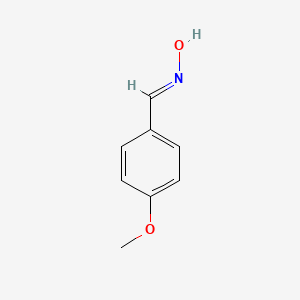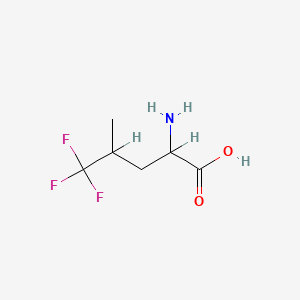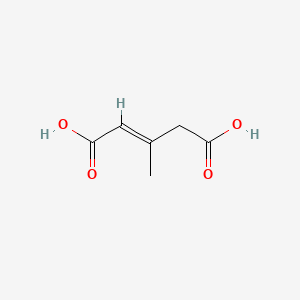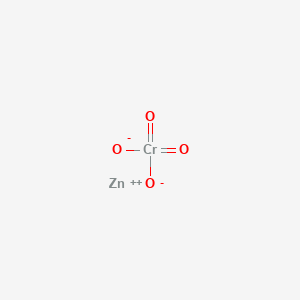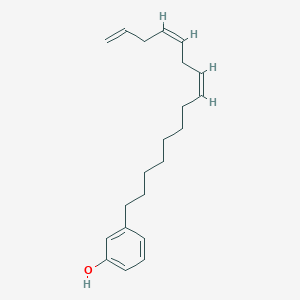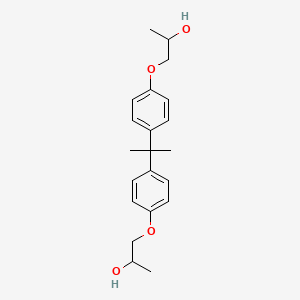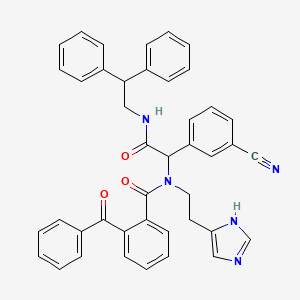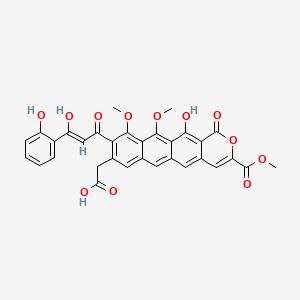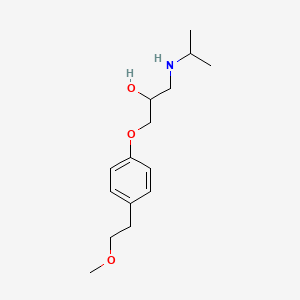
Metoprolol
Vue d'ensemble
Description
Metoprolol is a selective beta-1 adrenergic receptor blocker, commonly used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is also employed to reduce mortality following myocardial infarction and to prevent migraine headaches. This compound is available in two salt forms: this compound tartrate and this compound succinate, each with distinct pharmacokinetic properties .
Mécanisme D'action
Mode of Action
Metoprolol interacts with its targets by binding to the beta-1-adrenergic receptors, thereby inhibiting the action of neurotransmitters like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and cardiac output, reducing the amount of oxygen that the heart needs to function . This is particularly beneficial in conditions like angina, where the heart’s demand for oxygen exceeds the supply.
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway. By blocking beta-1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), which are part of the body’s “fight or flight” response. This leads to a decrease in heart rate and blood pressure . This compound also influences the renin-angiotensin-aldosterone system by decreasing the release of renin from the kidneys, further helping to lower blood pressure .
Pharmacokinetics
This compound has a bioavailability of approximately 50% after oral administration, due to an extensive first-pass metabolism . It is primarily metabolized by the liver enzyme CYP2D6 . The half-life of this compound ranges from 3 to 7 hours, and it is mainly excreted through the kidneys . Factors such as age, liver function, and genetic polymorphisms in CYP2D6 can significantly influence the pharmacokinetics of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect this compound’s metabolism and efficacy . Additionally, factors such as diet and gut microbiota can also influence the metabolism and effectiveness of this compound . Furthermore, environmental pollutants could potentially impact the effectiveness of this compound, although more research is needed in this area .
Analyse Biochimique
Biochemical Properties
Metoprolol interacts with beta-1 adrenergic receptors in the body, specifically in cardiac cells . This interaction is characterized by the inhibition of these receptors, leading to a decrease in cardiac output by producing negative chronotropic and inotropic effects .
Cellular Effects
This compound exerts its effects by blocking the action of certain neurotransmitters, specifically adrenaline and noradrenaline . This blockade leads to a decrease in heart rate and blood pressure, which can be beneficial in conditions such as hypertension and angina .
Molecular Mechanism
This compound’s mechanism of action involves selective antagonism of the beta-1 adrenergic receptors, without presenting activity towards membrane stabilization nor intrinsic sympathomimetics . This selective antagonism results in the reduction of cardiac output, achieved through negative chronotropic and inotropic effects .
Temporal Effects in Laboratory Settings
In a study conducted on pigs, this compound administration early during ischemia attenuated the progression of infarct size . This suggests that this compound has a time-dependent effect in reducing the damage caused by ischemia .
Dosage Effects in Animal Models
In animal models, this compound has shown to have varying effects at different dosages. For instance, in a canine model of chronic obstructive sleep apnea, this compound effectively prevented neuronal dendritic remodeling induced by the condition .
Metabolic Pathways
This compound is metabolized through three main routes: O-demethylation (approximately 65%), alpha-hydroxylation (10%), and N-dealkylation (10%) . These metabolic pathways involve enzymes such as CYP2D6, CYP3A4, CYP2B6, and CYP2C9 .
Transport and Distribution
This compound is well absorbed orally but has a bioavailability of only about 50% due to high first-pass metabolism . It has a large volume of distribution (> 200L) and moderate lipid solubility .
Subcellular Localization
While all beta-adrenergic receptors (including those that this compound interacts with) belong to the G protein-coupled receptor superfamily of membrane receptors, they display different subcellular localization patterns . The exact subcellular localization of this compound within the cell is not explicitly stated in the literature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Metoprolol is synthesized through a multi-step process. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield this compound . The reaction typically requires a Lewis acid catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and compliance with pharmaceutical standards. The final product is often formulated into tablets or injectable solutions for medical use .
Analyse Des Réactions Chimiques
Types of Reactions: Metoprolol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain, often using reagents like sodium hydroxide or halogenating agents.
Major Products: The major products formed from these reactions include hydroxylated and demethylated derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Metoprolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-blocker pharmacokinetics and metabolism.
Biology: Researchers study its effects on cellular signaling pathways and receptor interactions.
Medicine: this compound is extensively researched for its therapeutic effects on cardiovascular diseases, including its role in reducing mortality and morbidity in heart failure patients.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Comparaison Avec Des Composés Similaires
Propranolol: A non-selective beta-blocker with similar uses but affects both beta-1 and beta-2 receptors.
Atenolol: A selective beta-1 blocker like metoprolol but with a longer half-life and different pharmacokinetic profile.
Bisoprolol: Another selective beta-1 blocker with higher beta-1 selectivity compared to this compound.
Uniqueness: this compound’s unique feature is its availability in both immediate-release and extended-release formulations, allowing for flexible dosing regimens tailored to patient needs .
Propriétés
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023309 | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398ºC (estimate) | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51384-51-1, 37350-58-6 | |
| Record name | Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Metoprolol?
A1: this compound is a cardioselective β1-adrenergic blocking agent. [, , , , ] It primarily acts by competitively binding to β1-adrenergic receptors in the heart and other tissues, blocking the effects of norepinephrine and epinephrine. [, , , , ]
Q2: Does this compound affect cardiovascular reactivity to mental stress?
A3: Research suggests that this compound can reduce heart rate responses to mental stress. One study observed a normalization of heart rate and blood pressure responses to mental stress twelve weeks after this compound withdrawal, with no significant rebound increase. []
Q3: Can this compound influence sodium retention in response to physiological changes?
A4: One study found that this compound prevented sodium retention induced by lower body negative pressure in healthy men. This effect is potentially linked to a blunted neurohormonal response, including the suppression of plasma renin activity. []
Q4: How does this compound compare to other β-blockers, like Nebivolol, in terms of endothelial function?
A5: Studies indicate that while both this compound and Nebivolol can contribute to nitric oxide bioavailability, Nebivolol might offer additional benefits regarding endothelial function. [] Nebivolol has been linked to improvements in endothelial function and a reduction in vascular oxidative stress, potentially due to its nitric oxide-stimulating properties and effects on NADPH oxidase. []
Q5: What is the chemical structure and molecular formula of this compound?
A6: this compound is a {2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}(propan-2-yl)amine. [] The full chemical name clarifies its structure, comprising a propylamine chain with specific substituents, including a hydroxyl group, a methoxyethylphenoxy group, and a propan-2-yl group. Further structural details, including bond lengths and angles, can be found in crystallographic databases and scientific literature.
Q6: Is there data regarding the spectroscopic properties of this compound?
A7: While specific spectroscopic data (NMR, IR, etc.) is not detailed within these research papers, several studies mention developing and utilizing HPLC methods for the detection and quantification of this compound in various matrices like plasma and pharmaceutical formulations. [, , ] These methods rely on the compound's specific spectroscopic characteristics for detection.
Q7: What are some challenges in formulating this compound for different administration routes?
A8: This compound succinate, a commonly used salt form, is highly water-soluble. [] While beneficial for intravenous administration, this property poses challenges for sustained-release formulations. Research explores utilizing lipid excipients like Compritol® 888ATO to achieve controlled release profiles in oral dosage forms. []
Q8: How do formulation factors affect the release profile of this compound from sustained-release tablets?
A9: Studies on this compound succinate sustained-release tablets using Compritol® 888ATO show that factors like the source of the active ingredient, compression force during tablet manufacturing, and the presence of ethanol in the dissolution medium can influence the drug release profile. []
Q9: Can you provide examples of this compound formulations and their applications?
A10: this compound is available in immediate-release and sustained-release formulations for oral administration (tablets). [] Sustained-release formulations like this compound Oros aim to achieve prolonged therapeutic drug levels with once-daily dosing. [] Transdermal delivery systems of this compound have also been developed, offering potential advantages for sustained blood concentration and improved bioavailability. []
Q10: Does the metabolism of this compound differ between individuals?
A12: Yes, this compound metabolism exhibits significant interindividual variability. Factors like age and genetic polymorphisms in drug-metabolizing enzymes like cytochrome P450 2D6 can influence its pharmacokinetics, impacting both clearance and bioavailability. []
Q11: How does the route of administration affect this compound's pharmacokinetic profile?
A13: Oral administration of this compound is subject to first-pass metabolism, potentially leading to lower bioavailability compared to intravenous administration. [, ] Transdermal delivery systems have been explored to bypass first-pass metabolism and achieve more sustained blood concentrations. []
Q12: What are some preclinical models used to study the effects of this compound?
A12: Animal models, particularly rats, have been utilized to investigate the effects of this compound in various contexts, including:
- Stroke-prone spontaneously hypertensive rats (SHRSP): To assess the impact of this compound on endothelial function in hypertension. []
- Coronary heart disease models: To evaluate the effects of this compound on serum inflammatory factors, myocardial ischemia, apoptosis, and cardiac function. [, ]
- Coronary microembolization models: To explore the potential cardioprotective effects of this compound, particularly its role in reducing myocardial apoptosis. []
Q13: What are the primary clinical indications for this compound?
A13: this compound is commonly prescribed for managing various cardiovascular conditions, including:
- Hypertension: To lower blood pressure and reduce the risk of cardiovascular events. [, , , ]
- Angina pectoris: To reduce the frequency and severity of angina attacks. [, , ]
- Acute myocardial infarction: To improve survival rates and limit myocardial damage. [, ]
- Heart failure: As part of a comprehensive treatment plan to manage symptoms and improve cardiac function. [, ]
- Atrial fibrillation: To control heart rate in cases of rapid atrial fibrillation. [, ]
Q14: How does this compound compare to other antihypertensive drugs, like thiazide diuretics, in terms of long-term outcomes?
A16: The MAPHY study, a primary prevention trial, investigated the long-term effects of this compound versus thiazide diuretics in hypertensive patients, including smokers. [] Notably, the study found a lower incidence of total, cardiovascular, and coronary heart disease mortality in the this compound group, suggesting potential advantages beyond blood pressure control. []
Q15: Are there reported cases of this compound-induced adverse effects?
A17: While generally well-tolerated, this compound can cause adverse drug reactions (ADRs). A literature analysis of reported ADRs associated with this compound identified cardiovascular effects as the most common, followed by respiratory issues, allergic reactions, and nervous system effects. []
Q16: Have specific adverse effects, like hallucinations, been linked to this compound use?
A18: Although rare, there are reported cases of this compound potentially inducing hallucinations, particularly in elderly patients. [] This highlights the importance of careful patient monitoring and individualized treatment approaches, especially in vulnerable populations.
Q17: What analytical techniques are commonly employed to quantify this compound in biological samples?
A19: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method for the sensitive and selective determination of this compound in human plasma and other biological matrices. []
Q18: Is there evidence of this compound's presence in the environment?
A20: this compound has been detected in various environmental matrices globally, raising concerns about its potential impact on non-target organisms. [] This underscores the need for responsible drug disposal practices and further research into this compound's ecotoxicological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID](/img/structure/B3424791.png)
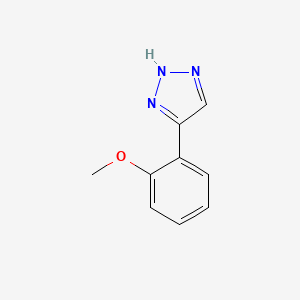
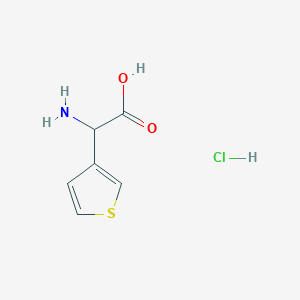
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)
